2-Methyl-4-(trifluoromethylthio)aniline
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Overview
Description
2-Methyl-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C8H8F3NS. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethylthio group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethylthio)aniline typically involves the reaction of 2-methyl-4-nitroaniline with trifluoromethanesulfenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation . The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives
Scientific Research Applications
2-Methyl-4-(trifluoromethylthio)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethylthio)aniline involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group.
2-Methyl-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethylthio group
Uniqueness
2-Methyl-4-(trifluoromethylthio)aniline is unique due to the presence of both a methyl group and a trifluoromethylthio group, which impart distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAHFRYEQNQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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